9-(tert-Butoxycarbonyl)-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylic acid
Description
9-(tert-Butoxycarbonyl)-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylic acid (hereafter referred to as the target compound) is a spirocyclic compound featuring a bicyclic structure with a 1-oxa (oxygen atom) and two nitrogen atoms (4,9-diaza) in its spiro[5.5]undecane scaffold. Its molecular formula is C₁₅H₂₄N₂O₅, with a molecular weight of 312.37 g/mol (). The compound is listed as discontinued by CymitQuimica, highlighting its specialized use in research contexts ().
Properties
IUPAC Name |
4-methyl-9-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-14(2,3)22-13(20)17-7-5-15(6-8-17)10-16(4)9-11(21-15)12(18)19/h11H,5-10H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGXYUUPMXPLMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(CC(O2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-(tert-Butoxycarbonyl)-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylic acid is a complex organic compound with significant biological activity. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H26N2O5
- Molecular Weight : 314.38 g/mol
- CAS Number : 1824018-10-1
- Purity : 97% .
Studies indicate that compounds in the diazaspiro[5.5]undecane class exhibit various biological activities, primarily through their interaction with specific enzymes and receptors:
- Soluble Epoxide Hydrolase Inhibition : Research has shown that related diazaspiro compounds act as potent inhibitors of soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids and regulation of blood pressure. For instance, a related compound demonstrated significant sEH inhibitory activity and improved renal function in rat models of chronic kidney disease when administered orally at a dosage of 30 mg/kg .
- GABA Receptor Modulation : Compounds similar to 9-(tert-butoxycarbonyl)-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane have been identified as antagonists of the γ-aminobutyric acid type A receptor (GABAAR). These interactions may influence immune responses and inflammation, making them potential candidates for treating conditions such as asthma and other inflammatory disorders .
Therapeutic Applications
The biological activities suggest several therapeutic applications:
- Chronic Kidney Disease : The inhibition of sEH by these compounds could lead to novel treatments for chronic kidney diseases, as evidenced by their ability to lower serum creatinine levels in animal models .
- Inflammatory Diseases : Given their role in modulating GABAARs, these compounds may also be useful in treating inflammatory diseases by regulating T cell activity and reducing inflammation .
Case Study 1: Chronic Kidney Disease Model
In a study involving a rat model of anti-glomerular basement membrane glomerulonephritis, a related diazaspiro compound was administered at a dose of 30 mg/kg. The results indicated a marked reduction in serum creatinine levels, suggesting an improvement in renal function due to sEH inhibition .
Case Study 2: GABAAR Antagonism
Another investigation examined the effects of diazaspiro compounds on GABAARs. The antagonism observed led to reduced T cell proliferation, indicating potential applications in managing autoimmune conditions and asthma .
Data Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H26N2O5 |
| Molecular Weight | 314.38 g/mol |
| CAS Number | 1824018-10-1 |
| Purity | 97% |
| Primary Biological Activity | sEH Inhibition, GABAAR Antagonism |
Scientific Research Applications
Drug Development
The compound has been studied for its potential as a building block in the synthesis of bioactive molecules. Its spiro structure can enhance the pharmacological properties of derivatives, leading to improved efficacy and selectivity in targeting specific biological pathways.
Enzyme Inhibition
Research indicates that derivatives of this compound may serve as enzyme inhibitors, particularly in the context of cancer therapy. For instance, studies have shown that similar compounds exhibit significant inhibition against carbonic anhydrase IX, which is implicated in tumor growth and metastasis . This suggests that 9-(tert-butoxycarbonyl)-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylic acid could be explored further for anticancer applications.
Targeted Protein Degradation
The compound has potential applications in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative tools designed for targeted protein degradation. Its structure may provide a rigid linker necessary for effective binding to E3 ligases and target proteins . This application is particularly relevant in the context of diseases where protein accumulation contributes to pathology.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for the development of new antibiotics. The mechanism may involve interference with bacterial growth pathways through enzyme inhibition .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a family of spirocyclic diaza/oxa derivatives with diverse pharmacological and synthetic applications. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Variations Heteroatom Positioning: The target compound’s 1-oxa-4,9-diaza configuration distinguishes it from analogs like the 2-oxa-9-aza derivative (), which lacks a nitrogen at position 3. Functional Groups: The 4-methyl group in the target compound provides steric hindrance compared to the 4-oxo group in ’s analog, altering reactivity and solubility . The Boc group enhances stability during synthesis but requires acidic deprotection, unlike non-protected analogs ().
Physicochemical Properties
- The 2-carboxylic acid moiety increases hydrophilicity compared to ketone-containing derivatives (e.g., ), which may affect membrane permeability in biological systems .
- Molecular weight variations (e.g., 312.37 g/mol for the target vs. 378.89 g/mol for ’s compound) influence bioavailability and synthetic scalability .
Synthetic Utility
- The target compound’s Boc and carboxylic acid groups make it a versatile intermediate for coupling reactions (e.g., amide bond formation), as seen in METTL3 inhibitor syntheses (). In contrast, ketone-based spirocycles () are often used in nucleophilic additions .
Pharmacological Potential Spiro diaza/oxa compounds are frequently explored for therapeutic applications.
Preparation Methods
Cyclocondensation via Ketone-Amine Reactions
A common method involves the reaction of N-benzyl piperidone with ethyl cyanoacetate in the presence of a base. For instance, a mixture of N-benzyl piperidone and ethyl cyanoacetate in cholamine solution yields a bicyclic intermediate, which is subsequently reduced using Lithium Aluminium Hydride (LAH) to form the spirocyclic amine. This approach achieves a 65–73% yield after purification via column chromatography.
Intramolecular Cyclization with Oxidative Coupling
Alternative routes employ oxidative coupling agents such as PhI(OAc)₂ to form spirocycles from methyleneaziridine precursors. For example, treatment of E-methyleneaziridines with N-aminophthalimide and potassium carbonate in dichloromethane generates 1,4-diazaspiro[2.2]pentanes, though this method requires stringent temperature control.
Stepwise Preparation Methods
Synthesis of the Spiro[5.5]undecane Backbone
Step 1: Formation of 3-Benzyl-3,9-diazaspiro[5.5]undecane
A suspension of 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane in anhydrous tetrahydrofuran (THF) is treated with LAH under reflux. After 16 hours, the mixture is quenched with NaOH, filtered, and purified via column chromatography to yield the spirocyclic amine.
Step 2: Boc Protection of the Amine
The free amine is dissolved in dichloromethane with triethylamine, followed by slow addition of Boc₂O. Stirring at room temperature for 2 hours affords 3-tert-butoxycarbonyl-9-benzyl-3,9-diazaspiro[5.5]undecane in 96% yield.
Step 3: Debenzylation via Hydrogenolysis
The benzyl group is removed using 10% palladium on carbon under hydrogen pressure (50 psi) in ethanol. This step yields 3-tert-butoxycarbonyl-3,9-diazaspiro[5.5]undecane with an 82% yield.
Introduction of the Methyl and Carboxylic Acid Groups
Step 4: Methyl Group Installation
Alkylation of the spirocyclic amine with methyl iodide in the presence of sodium hydride introduces the methyl group at position 4. This reaction typically proceeds in dimethylformamide (DMF) at 0°C to room temperature.
Step 5: Carboxylic Acid Formation
The carboxylic acid moiety is introduced via oxidation of a primary alcohol intermediate using Jones reagent (CrO₃/H₂SO₄) or through hydrolysis of a cyano group using concentrated HCl. Yields for this step vary between 70–85% depending on the oxidizing agent.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- Palladium on Carbon : A 10% loading under 50 psi H₂ ensures complete debenzylation within 16 hours.
- Base Selection : Triethylamine outperforms weaker bases (e.g., pyridine) in Boc protection reactions due to its superior nucleophilicity.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
- Continuous Flow Reactors : Reduce reaction times for cyclization steps by 40% compared to batch processes.
- Automated Chromatography : Enhances purity (>98%) while minimizing solvent waste.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 9-(tert-Butoxycarbonyl)-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound’s synthesis typically involves cyclization and Boc-protection steps. For example, spirocyclic intermediates can be generated via acid-catalyzed cyclization of precursors like tert-butyl piperidine derivatives. Reaction optimization should include screening solvents (e.g., MeNO₂ or DCM), temperature (25–80°C), and stoichiometry of reagents (e.g., NH₃ for amination) . Use Design of Experiments (DoE) to evaluate factors like reaction time, pH, and catalyst loading. Monitor progress via TLC or HPLC and confirm purity (>95%) by elemental analysis .
Q. How can researchers validate the structural integrity of this spiro compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : Assign peaks for the Boc group (δ ~1.4 ppm for tert-butyl protons) and spirocyclic oxa-aza system (δ 3.0–4.5 ppm for methylene and ether oxygens) .
- IR : Confirm the carbonyl stretch (C=O) of the carboxylic acid (~1700 cm⁻¹) and Boc group (~1680 cm⁻¹) .
- HPLC/MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity. The molecular ion [M+H]⁺ should match the theoretical mass (C₁₇H₂₈N₂O₅: 340.38 g/mol) .
Q. What are the key challenges in maintaining Boc group stability during derivatization, and how can they be mitigated?
- Methodological Answer : The Boc group is sensitive to acidic conditions. Avoid prolonged exposure to trifluoroacetic acid (TFA) during deprotection; instead, use milder acids like HCl in dioxane (4M, 0–4°C). Monitor stability via in-situ FTIR to detect premature deprotection .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives targeting specific biological receptors (e.g., METTL3 inhibitors)?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions between the spirocyclic core and receptor pockets (e.g., METTL3’s SAM-binding site). Focus on hydrogen bonding with the carboxylic acid and steric fit of the Boc group .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD Simulations : Assess conformational stability of the spiro system in aqueous environments (AMBER force field) to prioritize derivatives with low ΔGbinding .
Q. What strategies resolve contradictions in stereochemical outcomes during spiro ring formation?
- Methodological Answer :
- Chiral Auxiliaries : Introduce enantiopure precursors (e.g., (1S,3S,4R)-configured bicyclo[2.2.2]octane derivatives) to control stereocenters .
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed couplings to favor desired diastereomers .
- X-ray Crystallography : Resolve ambiguities in NOESY or ROESY data by determining absolute configuration via single-crystal analysis .
Q. How can researchers leverage high-throughput screening (HTS) to evaluate spiro compound libraries for bioactivity?
- Methodological Answer :
- Library Design : Synthesize analogs via parallel reactions (e.g., Suzuki-Miyaura couplings for aryl substitutions) .
- Assays : Use fluorescence polarization (FP) for METTL3 inhibition or SPR for binding kinetics. Validate hits with dose-response curves (IC₅₀ < 1 µM preferred) .
- Data Analysis : Apply machine learning (e.g., Random Forest) to correlate structural features (e.g., logP, PSA) with activity .
Data-Driven Research Questions
Q. How should researchers address discrepancies in reported synthetic yields for similar spiro compounds?
- Methodological Answer :
- Meta-Analysis : Compare published protocols (e.g., tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate synthesis) to identify critical variables (e.g., solvent polarity, catalyst type) .
- Reproducibility Tests : Replicate key steps (e.g., Buchwald-Hartwig aminations) under controlled conditions (N₂ atmosphere, anhydrous solvents) .
- Error Analysis : Quantify batch-to-batch variability via ANOVA and adjust purification methods (e.g., switch from column chromatography to recrystallization) .
Q. What advanced separation techniques improve resolution of spiro compound diastereomers?
- Methodological Answer :
- Chiral HPLC : Use CHIRALPAK IA-3 columns with hexane/isopropanol gradients (85:15 v/v) to separate enantiomers .
- SFC : Supercritical CO₂ with 2% methanol co-solvent enhances efficiency for polar derivatives .
- Crystallization-Induced Diastereomer Transformation : Seed racemic mixtures with enantiopure crystals to enrich desired forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
